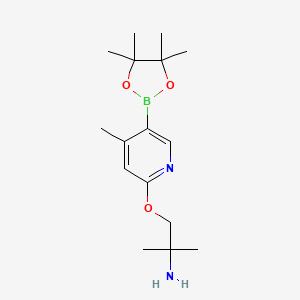

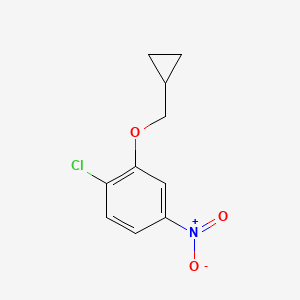

1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene” is a chemical compound with the linear formula C11H12CLNO3 . It has a molecular weight of 241.67 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H12ClNO3/c1-7-4-11(16-6-8-2-3-8)9(12)5-10(7)13(14)15/h4-5,8H,2-3,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

1-Chloro-2-nitrobenzene derivatives participate in various chemical reactions, serving as precursors for more complex compounds. For instance, they undergo substitution reactions with sodium glycolate and sodium glycerolate, leading to the formation of compounds with potential applications in organic synthesis (Blanksma & Fohr, 2010). Another study highlights the synthesis of 4-methoxyphenol from a chloro-nitrobenzene derivative, showcasing the versatility of these compounds in synthetic chemistry (Jian, 2000).

Microbial Degradation and Environmental Applications

Chloro-nitrobenzene compounds, including those structurally related to 1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene, have been studied for their microbial degradation. A specific bacterial strain was identified to utilize 1-chloro-4-nitrobenzene as a sole carbon and energy source, highlighting the potential of bioremediation in treating pollutants (Shah, 2014).

Crystallography and Molecular Structure

Investigations into the crystal structure of chloro-nitrobenzene derivatives provide insights into their molecular interactions and stability. For example, 1-chloro-2-nitrobenzene exhibits specific halogen bonding patterns and aromatic π-π stacking, which could influence its reactivity and physical properties (Mossakowska & Wójcik, 2007).

Electrochemical Applications

Recent advancements have leveraged the electrochemical properties of chloro-nitrobenzene derivatives for sensing applications. A study utilizing β-cyclodextrin/carbon nanohorn nanohybrids demonstrated a highly sensitive electrochemical sensor for detecting 1-chloro-4-nitrobenzene, showcasing the potential for environmental monitoring (Kingsford et al., 2018).

Propiedades

IUPAC Name |

1-chloro-2-(cyclopropylmethoxy)-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c11-9-4-3-8(12(13)14)5-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJYEEVSIREZCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00737884 |

Source

|

| Record name | 1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1265236-34-7 |

Source

|

| Record name | 1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B572355.png)

![tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B572359.png)

![1H-Pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B572370.png)